molecular formula C12H8F3N3O2 B1393500 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid CAS No. 1217079-88-3

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid

Cat. No.: B1393500
CAS No.: 1217079-88-3
M. Wt: 283.21 g/mol
InChI Key: BBTHODYMXCEZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of derivatives that show activity as antileukemia agents . Therefore, it is plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival, particularly in cancer cells.

Mode of Action

The trifluoromethyl group could enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Given its potential antileukemia activity , it might influence pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, while the carboxylic acid group might facilitate its excretion .

Result of Action

Similar compounds have shown antileukemia activity , suggesting that this compound might also induce cell cycle arrest or apoptosis in cancer cells.

Action Environment

The action, efficacy, and stability of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . .

Biochemical Analysis

Biochemical Properties

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is unique due to the presence of both a trifluoromethyl group and a pyrimidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTHODYMXCEZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.